5-Bromo-4-(4-methylphenyl)pyrimidine

Suzuki-Miyaura coupling Cross-coupling chemistry Oligo(arylene) synthesis

This disubstituted pyrimidine features a strategic C5 bromine and C4 p-tolyl group enabling regiospecific Suzuki-Miyaura cross-coupling without competing reactive sites. The pre-installed 4-methylphenyl moiety eliminates one synthetic operation, streamlining access to unsymmetrical 4,5-diarylpyrimidines for kinase inhibitor programs (CHK, PDK, AKT). Unlike generic halogenated pyrimidines, this building block preserves the C2 position for orthogonal functionalization, making it irreplaceable for patent-specific SAR studies and pharmaceutical intermediate synthesis.

Molecular Formula C11H9BrN2
Molecular Weight 249.11 g/mol
CAS No. 149323-50-2
Cat. No. B116354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-(4-methylphenyl)pyrimidine
CAS149323-50-2
Molecular FormulaC11H9BrN2
Molecular Weight249.11 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC=NC=C2Br
InChIInChI=1S/C11H9BrN2/c1-8-2-4-9(5-3-8)11-10(12)6-13-7-14-11/h2-7H,1H3
InChIKeyZVXXEMMIVLDQAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-(4-methylphenyl)pyrimidine (CAS 149323-50-2): A Procurement Guide for Specialized Heterocyclic Building Blocks


5-Bromo-4-(4-methylphenyl)pyrimidine (CAS 149323-50-2) is a disubstituted pyrimidine derivative with the molecular formula C₁₁H₉BrN₂ and a molecular weight of 249.11 g/mol . The compound features a bromine atom at the C5 position and a 4-methylphenyl (p-tolyl) group at the C4 position of the pyrimidine ring. The bromine substituent serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, enabling modular access to diverse 5-aryl/heteroaryl pyrimidine scaffolds [1]. The 4-methylphenyl group contributes to the compound's moderate lipophilicity, with a calculated XLogP3 value of 2.9 . This compound is commercially available from multiple specialty chemical suppliers with reported purity specifications ranging from 95% to 98% , and is exclusively intended for research use.

Why Generic Pyrimidine Substitution Fails: The Critical Role of 5-Bromo-4-(4-methylphenyl)pyrimidine's Regiospecific Reactivity


The substitution pattern of 5-bromo-4-(4-methylphenyl)pyrimidine creates a regiospecific reactivity profile that cannot be replicated by alternative halogenated pyrimidines. The bromine atom at the C5 position is strategically positioned adjacent to the C4 p-tolyl group, providing a defined electrophilic center for cross-coupling while the C2 position remains unsubstituted and available for orthogonal functionalization [1]. This contrasts with 2-bromopyrimidine or 2,5-dibromopyrimidine, where competing reactive sites compromise synthetic selectivity [2]. The 4-methylphenyl substituent also distinguishes this compound from simple 5-bromo-4-methylpyrimidine or 5-bromo-4-phenylpyrimidine, as the p-tolyl group imparts distinct electronic and steric properties that influence downstream molecular properties in final target compounds. Generic substitution with an alternative halogenated pyrimidine building block would fundamentally alter the structural blueprint of the intended synthetic target, rendering it unsuitable for structure-activity relationship (SAR) studies or patent-specific pharmaceutical intermediates [3].

Quantitative Differentiation Evidence: 5-Bromo-4-(4-methylphenyl)pyrimidine Versus Structural Analogs


Suzuki Cross-Coupling Reactivity: 5-Bromopyrimidine Core Demonstrates Superior Electrophilicity Compared to 2-Bromopyrimidine

In Suzuki cross-coupling reactions with 9,9-dihexylfluorene-2,7-diboronic acid, the 5-bromopyrimidine scaffold yields 2,7-bis(5-pyrimidyl)-9,9-dihexylfluorene (compound 14) in yields of 23-34% under standardized conditions [1]. This reactivity profile is consistent for 5-bromo-substituted pyrimidines including 5-bromo-4-(4-methylphenyl)pyrimidine. The 5-position bromine in pyrimidines exhibits distinct electronic character from the 2-position, enabling selective coupling strategies not achievable with 2-bromopyrimidine or 2,5-dibromopyrimidine [1].

Suzuki-Miyaura coupling Cross-coupling chemistry Oligo(arylene) synthesis

Commercial Purity Specification: 98% Minimum Purity Provides Analytical Reliability Advantage Over 95% Grade Material

5-Bromo-4-(4-methylphenyl)pyrimidine (CAS 149323-50-2) is commercially available with a purity specification of 98% from certain suppliers , representing a 3-percentage-point absolute increase in purity compared to the commonly offered 95% grade material from alternative vendors . For synthetic applications requiring high starting material fidelity, this purity differential translates to reduced impurity burden in subsequent reaction steps.

Analytical chemistry Quality control Procurement specification

4-Methylphenyl Substituent Confers α-Glucosidase Inhibitory Potential Distinguished from Unsubstituted Phenyl Analogs

Pyrimidine derivatives bearing the 4-methylphenyl group have demonstrated significant α-glucosidase inhibitory activity, with ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibiting an IC₅₀ value of 112.21 ± 0.97 μM, identified as the most active compound within the evaluated series [1]. While this specific dihydropyrimidine derivative differs structurally from 5-bromo-4-(4-methylphenyl)pyrimidine, the 4-methylphenyl moiety is a conserved pharmacophoric element that distinguishes this compound from unsubstituted phenyl or other aryl variants in medicinal chemistry applications.

α-Glucosidase inhibition Type 2 diabetes Antidiabetic agents

Crystallographic Characterization Enables Structure-Based Design Differentiated from Structurally Uncharacterized Analogs

X-ray crystallographic analysis of pyrimidine derivatives containing the bromine substituent at the 5-position has established key structural parameters including bond lengths, dihedral angles, and intermolecular packing arrangements [1]. For 5-bromo-2-phenylpyrimidine, the X-ray structure reveals the molecular geometry and displacement ellipsoids at 50% probability, providing a structural template for understanding the conformational preferences of 5-bromo-4-arylpyrimidine systems [1]. This crystallographic foundation distinguishes the 5-bromo-4-arylpyrimidine class from uncharacterized analogs where molecular conformation must be inferred computationally without experimental validation.

X-ray crystallography Molecular conformation Structure-based drug design

Lipophilicity Profile (XLogP3 = 2.9) Distinguishes 4-Methylphenyl Substitution Pattern from More Polar Pyrimidine Analogs

5-Bromo-4-(4-methylphenyl)pyrimidine exhibits a calculated XLogP3 value of 2.9 , which is meaningfully higher than unsubstituted pyrimidine (XLogP3 ≈ -0.4) and 5-bromopyrimidine (XLogP3 ≈ 0.5-0.8). This lipophilicity differential of approximately 2.1-2.5 log units compared to simpler halogenated pyrimidines has direct implications for membrane permeability, solubility, and metabolic stability in medicinal chemistry applications.

Physicochemical properties Lipophilicity Drug-likeness

Regiospecific Bromine Placement Enables Sequential Functionalization Strategy Not Accessible with 2,5-Dibromopyrimidine

The mono-brominated 5-position in 5-bromo-4-(4-methylphenyl)pyrimidine permits controlled, sequential functionalization. In contrast, 2,5-dibromopyrimidine in Suzuki coupling with 9,9-dihexylfluorene-2,7-diboronic acid produces 2,7-bis(5-bromo-2-pyrimidyl)-9,9-dihexylfluorene (compound 15) in 23-34% yield [1], which retains a reactive bromine atom at the 5-position of each pyrimidine ring. This residual bromine enables subsequent two-fold Suzuki reaction with benzeneboronic acid to afford 2,7-bis(5-phenyl-2-pyrimidyl)-9,9-dihexylfluorene (compound 16) in 35% yield [1]. The 5-bromo-4-(4-methylphenyl)pyrimidine scaffold offers analogous potential for iterative coupling strategies while providing the added benefit of a pre-installed 4-aryl group that eliminates one synthetic step.

Sequential coupling Orthogonal functionalization Medicinal chemistry

Validated Application Scenarios for 5-Bromo-4-(4-methylphenyl)pyrimidine Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds

5-Bromo-4-(4-methylphenyl)pyrimidine serves as a key intermediate for constructing kinase inhibitor scaffolds, particularly for targets within the CHK, PDK, and AKT signaling pathways. The compound's 5-bromo substitution pattern enables Suzuki-Miyaura coupling with arylboronic acids to install diverse pharmacophores at the C5 position [1], while the pre-installed 4-methylphenyl group contributes to target binding through hydrophobic interactions. This application is supported by patent literature describing pyrimidine-based CHK/PDK/AKT inhibitors that incorporate similar 4-aryl-5-bromopyrimidine cores [2].

Materials Chemistry: Synthesis of Pyrimidine-Containing Oligo(arylene)s

The 5-bromopyrimidine core, of which 5-bromo-4-(4-methylphenyl)pyrimidine is a substituted derivative, has been validated in the synthesis of pyrimidine-fluorene hybrid oligo(arylene)s via Suzuki cross-coupling methodology [1]. Yields of 23-34% have been demonstrated for two-fold coupling reactions with fluorene diboronic acid partners under standard Suzuki conditions (Pd catalyst, Na₂CO₃, 1,4-dioxane, 95°C) [1]. The 4-methylphenyl substituent in the target compound offers an opportunity to modulate the optoelectronic properties of the resulting oligo(arylene) materials through electronic and steric tuning of the pyrimidine core.

Structure-Activity Relationship (SAR) Studies: α-Glucosidase Inhibitor Development

The 4-methylphenyl moiety has been identified as a critical structural determinant for α-glucosidase inhibitory activity, with 4-methylphenyl-bearing pyrimidine derivatives demonstrating IC₅₀ values of 112.21 ± 0.97 μM in vitro [3]. 5-Bromo-4-(4-methylphenyl)pyrimidine provides a versatile starting point for synthesizing structurally related analogs with modifications at the C5 position, enabling systematic exploration of substitution effects on α-glucosidase inhibition potency. This SAR exploration is relevant to type 2 diabetes drug discovery programs seeking non-glucosidic inhibitors.

Sequential Coupling for Complex Heterocyclic Architectures

The mono-brominated nature of 5-bromo-4-(4-methylphenyl)pyrimidine facilitates controlled, stepwise functionalization strategies in complex molecule synthesis. Related systems derived from 2,5-dibromopyrimidine have demonstrated the feasibility of iterative Suzuki couplings, with first-step yields of 23-34% and second-step yields of 35% [1]. The target compound's pre-installed 4-methylphenyl group eliminates one synthetic operation, streamlining access to unsymmetrical 4,5-diarylpyrimidines that would otherwise require sequential coupling and protection/deprotection sequences. This synthetic efficiency is particularly valuable in medicinal chemistry programs requiring rapid analog generation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4-(4-methylphenyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.